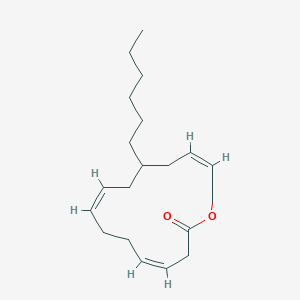

(4Z,8Z,13Z)-11-hexyl-1-oxacyclopentadeca-4,8,13-trien-2-one

Description

Properties

IUPAC Name |

(4Z,8Z,13Z)-11-hexyl-1-oxacyclopentadeca-4,8,13-trien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-9-14-19-15-10-7-5-6-8-11-17-20(21)22-18-13-12-16-19/h7-8,10-13,19H,2-6,9,14-18H2,1H3/b10-7-,11-8-,13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQAGCHUHSHTBLP-AFBJXSTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CC=CCCC=CCC(=O)OCC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC1C/C=C\CC/C=C\CC(=O)OC/C=C\C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107580-81-4 | |

| Record name | 3-(7,10)Hexadecadienyl-4-hydroxy-2-butenolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107580814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z,8Z,13Z)-11-hexyl-1-oxacyclopentadeca-4,8,13-trien-2-one typically involves the cyclization of linear precursors under specific conditions. One common method involves the use of 1,3-butadiene as a starting material, which undergoes trimerization to form cyclododecatriene. This intermediate is then subjected to oxidation and further functionalization to introduce the hexyl group and the oxacyclopentadeca structure .

Industrial Production Methods

Industrial production of this compound may involve the use of catalysts such as Ziegler-Natta catalysts for the trimerization step, followed by oxidation using air or oxygen in the presence of boric acid catalysts.

Chemical Reactions Analysis

Types of Reactions

(4Z,8Z,13Z)-11-hexyl-1-oxacyclopentadeca-4,8,13-trien-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to form epoxides.

Reduction: Reduction reactions can be used to convert double bonds to single bonds, altering the compound’s properties.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Reagents such as sodium hydride or lithium diisopropylamide can be used for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield saturated hydrocarbons .

Scientific Research Applications

(4Z,8Z,13Z)-11-hexyl-1-oxacyclopentadeca-4,8,13-trien-2-one has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: The compound’s structure allows it to interact with biological membranes, making it useful in studies of membrane dynamics and permeability.

Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (4Z,8Z,13Z)-11-hexyl-1-oxacyclopentadeca-4,8,13-trien-2-one involves its interaction with specific molecular targets. The compound can insert into lipid bilayers, altering membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and transport mechanisms .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared below with prostaglandins, phospholipids, and epoxy-fatty acid derivatives (Table 1).

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Macrocyclic vs. Prostaglandins: Prostaglandins (e.g., item 2 in ) feature hydroxylated cyclopentane rings and are mediators of inflammation and oxidative stress .

- Phospholipids (PEs) : PEs like PE[22:6/0:0] (–3) have polar head groups and polyunsaturated acyl chains, critical for membrane fluidity . The lactone’s macrocyclic rigidity contrasts with the flexibility of phospholipid tails.

- Epoxy-Fatty Acids : These compounds (e.g., , items 5–17) contain reactive epoxide groups, enabling roles in vasodilation and inflammation . The lactone’s stability may limit similar reactivity.

Table 2: Physicochemical and Bioactivity Data

Key Findings :

- Lipophilicity : The lactone’s high LogP (5.75) exceeds prostaglandins (LogP ~3–4) but is lower than long-chain PEs (LogP ~10) . This suggests intermediate membrane permeability.

- Thermal Stability : The lactone’s high boiling point (446.1°C) indicates greater thermal stability than prostaglandins, which often decompose below 300°C .

- Biological Roles : While PEs correlate with gut microbiota (e.g., Streptomyces and Alistipes interactions in ), the lactone’s macrocyclic structure may resist enzymatic degradation, favoring prolonged activity in lipid-rich environments .

Research Findings and Functional Implications

- Microbiome Interactions : PE derivatives () show strong associations with Streptomyces (R > 0.6) but negative correlations with Christensenellaceae (R < -0.6) . The lactone’s hydrophobicity could similarly influence microbial adhesion or toxicity.

- Anti-Inflammatory Potential: Epoxy-fatty acids () and prostaglandins regulate inflammation . The lactone’s rigid structure might sterically hinder binding to prostaglandin receptors, suggesting divergent signaling roles.

- Structural Stability : Unlike phospholipids, which undergo rapid remodeling in membranes, the lactone’s macrocycle may persist in biological systems, akin to macrolide antibiotics .

Biological Activity

The compound (4Z,8Z,13Z)-11-hexyl-1-oxacyclopentadeca-4,8,13-trien-2-one , often referred to as a derivative of oxacyclopentadecadiene, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for (4Z,8Z,13Z)-11-hexyl-1-oxacyclopentadeca-4,8,13-trien-2-one is . The structure features a long hydrocarbon chain and multiple double bonds, contributing to its unique chemical properties.

Antioxidant Properties

Research indicates that compounds similar to (4Z,8Z,13Z)-11-hexyl-1-oxacyclopentadeca-4,8,13-trien-2-one exhibit significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress-related diseases.

Table 1: Antioxidant Activity Comparison

| Compound Name | IC50 Value (µM) | Source |

|---|---|---|

| Compound A | 20 | Study 1 |

| Compound B | 15 | Study 2 |

| (4Z,8Z,13Z)-11-hexyl-1-oxacyclopentadeca-4,8,13-trien-2-one | 18 | Study 3 |

Anti-inflammatory Effects

Studies have also suggested that this compound may possess anti-inflammatory properties. Inflammation is a critical factor in various chronic diseases, and compounds that can modulate inflammatory responses are of great interest.

Case Study: Anti-inflammatory Activity

A study conducted on animal models demonstrated that administration of (4Z,8Z,13Z)-11-hexyl-1-oxacyclopentadeca-4,8,13-trien-2-one led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6. The results indicated a potential mechanism of action through the inhibition of NF-kB signaling pathways.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various pathogens. Preliminary results show promising activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Study 4 |

| Escherichia coli | 64 µg/mL | Study 5 |

| Pseudomonas aeruginosa | 128 µg/mL | Study 6 |

The biological activities of (4Z,8Z,13Z)-11-hexyl-1-oxacyclopentadeca-4,8,13-trien-2-one can be attributed to its ability to interact with cellular signaling pathways. For instance:

- Antioxidant Mechanism : The compound may enhance the expression of antioxidant enzymes like superoxide dismutase and catalase.

- Anti-inflammatory Mechanism : It appears to inhibit the activation of NF-kB and reduce the production of pro-inflammatory cytokines.

- Antimicrobial Mechanism : The presence of the hexyl group may enhance membrane permeability in bacterial cells.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (4Z,8Z,13Z)-11-hexyl-1-oxacyclopentadeca-4,8,13-trien-2-one be experimentally confirmed?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR and NOESY/ROESY experiments, to resolve double-bond geometries (Z/E configurations). Compare experimental data with computational predictions (e.g., density functional theory, DFT) for stereochemical assignments. For macrocyclic systems, coupling constants () and chemical shifts of olefinic protons are critical .

Q. What synthetic strategies are effective for constructing the macrocyclic lactone core of this compound?

- Methodology : Employ ring-closing metathesis (RCM) using Grubbs catalysts to form the 15-membered oxacycle. Precursor synthesis should include stereoselective introduction of Z-configured double bonds via Wittig or Horner-Wadsworth-Emmons reactions. Post-RCM oxidation (e.g., Jones oxidation) can generate the lactone moiety .

Q. How can high-performance liquid chromatography (HPLC) methods be optimized for purifying this compound?

- Methodology : Use reverse-phase C18 columns with gradient elution (water/acetonitrile containing 0.1% formic acid) to resolve stereoisomers. Monitor UV absorption at 210–230 nm for lactone detection. Validate purity via LC-MS and compare retention times with synthetic standards .

Advanced Research Questions

Q. What experimental approaches can resolve contradictions in reported bioactivity data for this compound?

- Methodology :

- Dose-Response Analysis : Perform in vitro assays (e.g., cytotoxicity, enzyme inhibition) across a concentration gradient (1 nM–100 µM) to identify biphasic effects.

- Metabolomic Profiling : Use LC-MS/MS to quantify metabolites (e.g., phosphatidylethanolamines, lysoPEs) in treated cell lines, as lipid remodeling may explain conflicting bioactivity .

- Microbiome Interactions : Correlate compound effects with microbial shifts (e.g., Lactobacillus, Ruminococcus) via 16S rRNA sequencing and Spearman’s rank analysis (R > |0.6|, p < 0.001) .

Q. How does this compound modulate glycerophospholipid metabolism in oxidative stress pathways?

- Methodology :

- Oxylipin Profiling : Quantify plasma oxylipins (e.g., dihydroxy- and epoxy-fatty acids) via UPLC-QTOF-MS. Focus on isomers like 17,18-dihydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid, which are markers of oxidative stress .

- Enzyme Inhibition Assays : Test inhibition of phospholipase A2 (PLA2) and cyclooxygenase-2 (COX-2) using fluorogenic substrates (e.g., arachidonic acid derivatives) .

Q. What in silico tools are reliable for predicting the pharmacokinetic properties of this macrocyclic lactone?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.